chlorapatite
chlorapatite
, also known as oestriol or 16a, 17b-estriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, is considered to be a steroid lipid molecule. is a drug which is used as a test to determine the general health of an unborn fetus. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, is involved in the estrone metabolism pathway. is a potentially toxic compound.
Estriol is a 3-hydroxy steroid that is estra-1,3,5(10)-trien-3-ol substituted by additional hydroxy groups at positions 16 and 17 (16alpha,17beta-stereoisomer). It has a role as an estrogen, a human metabolite, a human xenobiotic metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a 16alpha-hydroxy steroid and a 17beta-hydroxy steroid. It derives from a hydride of an estrane.
A hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During pregnancy, large amount of estriol is produced by the placenta. Isomers with inversion of the hydroxyl group or groups are called epiestriol. Though estriol is used as part of the primarily North American phenomenon of bioidentical hormone replacement therapy, it is not approved for use by the FDA or Health Canada. It is however available in the United States by prescription filled only by compounding pharmacies. It has also been approved and marketed throughout Europe and Asia for approximately 40 years for the treatment of post-menopausal hot flashes.
Estriol is a 3-hydroxy steroid that is estra-1,3,5(10)-trien-3-ol substituted by additional hydroxy groups at positions 16 and 17 (16alpha,17beta-stereoisomer). It has a role as an estrogen, a human metabolite, a human xenobiotic metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a 16alpha-hydroxy steroid and a 17beta-hydroxy steroid. It derives from a hydride of an estrane.
A hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During pregnancy, large amount of estriol is produced by the placenta. Isomers with inversion of the hydroxyl group or groups are called epiestriol. Though estriol is used as part of the primarily North American phenomenon of bioidentical hormone replacement therapy, it is not approved for use by the FDA or Health Canada. It is however available in the United States by prescription filled only by compounding pharmacies. It has also been approved and marketed throughout Europe and Asia for approximately 40 years for the treatment of post-menopausal hot flashes.
Brand Name:
Vulcanchem
CAS No.:
1306-04-3
VCID:
VC0074026
InChI:
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H24O3
Molecular Weight:
288.4 g/mol
chlorapatite
CAS No.: 1306-04-3
Main Products
VCID: VC0074026
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
CAS No. | 1306-04-3 |
---|---|
Product Name | chlorapatite |
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 |
Standard InChIKey | PROQIPRRNZUXQM-ZXXIGWHRSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
Impurities | Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Colorform | Leaflets from alcohol Very small monoclinic crystals from dilute alcohol White, microcrystalline powde |
Density | 1.27 g/cu cm at 25 °C |
Melting Point | 82-86 282.0 °C 288 °C (decomposes) 282°C |
Physical Description | Solid Odorless white crystals. |
Description | , also known as oestriol or 16a, 17b-estriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, is considered to be a steroid lipid molecule. is a drug which is used as a test to determine the general health of an unborn fetus. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, is involved in the estrone metabolism pathway. is a potentially toxic compound. Estriol is a 3-hydroxy steroid that is estra-1,3,5(10)-trien-3-ol substituted by additional hydroxy groups at positions 16 and 17 (16alpha,17beta-stereoisomer). It has a role as an estrogen, a human metabolite, a human xenobiotic metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a 16alpha-hydroxy steroid and a 17beta-hydroxy steroid. It derives from a hydride of an estrane. A hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During pregnancy, large amount of estriol is produced by the placenta. Isomers with inversion of the hydroxyl group or groups are called epiestriol. Though estriol is used as part of the primarily North American phenomenon of bioidentical hormone replacement therapy, it is not approved for use by the FDA or Health Canada. It is however available in the United States by prescription filled only by compounding pharmacies. It has also been approved and marketed throughout Europe and Asia for approximately 40 years for the treatment of post-menopausal hot flashes. |
Solubility | Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides In double-distilled water, 13.25 mg/L In water, 27.34 mg/L at 25 °C (est) |
Synonyms | (16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |
Vapor Pressure | 9.93X10-12 mm Hg at 25 °C (est) |
PubChem Compound | 5756 |
Last Modified | Nov 11 2021 |
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